1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
Overview
Description
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, also known as PPMP, is a novel synthetic compound with potential applications in scientific research. Its unique structure and properties make it a promising candidate for a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : The compound 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride can be synthesized through various chemical reactions. For example, the synthesis of related heterocyclic compounds, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, involves hydride transfer from Et3SiH to carbenium ions, indicating a methodology that may be applicable to the synthesis of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (Murthy et al., 2017).
Applications in Medicinal Chemistry
- Drug Synthesis : This compound and its derivatives are used in the synthesis of various pharmaceuticals. For instance, (S)-N-Benzyl-3-pyrrolidinol, a related compound, is used as a chiral building block in the synthesis of pharmaceuticals (Yamada-Onodera et al., 2007).
Chemical and Physical Properties
- Chemical Reactivity and Stability : Studies on similar heterocyclic compounds, like pyrrolidines, provide insights into the chemical reactivity and stability of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride. These studies include investigations into their reactive properties, stability in different environments, and sensitivity to various chemical mechanisms (Żmigrodzka et al., 2022).
Crystal Structure Analysis
- Crystallography : Crystal structures of ester derivatives of related compounds have been analyzed, providing valuable information on the molecular structure, which can be relevant for understanding the structure of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (Gŀówka & Codding, 1994).
Applications in Material Science
- Electrochemical Properties : Studies on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are structurally similar to 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, reveal their potential application in material science, particularly in electrochemistry and luminescence (Zhang & Tieke, 2008).
properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-3-5-11(7-9)6-8-2-1-4-10-8;;/h8-10,12H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFBCZMZKCHKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC(C2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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